(2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Insulin Secretion Diabetes Ex Vivo Pharmacology

Procure the stereochemically defined (2S,3R,4S)-4-Hydroxyisoleucine—the only isoform with validated, glucose-dependent insulinotropic activity in the micromolar range. Unlike generic mixtures or other diastereomers, this ≥98% pure analytical standard ensures reproducible potentiation of GSIS without basal hypoglycemic risk, as demonstrated in perfused pancreas and isolated islet models. An essential tool for dissecting PI3K/Akt and AMPK pathways in insulin resistance reversal, and for validating LC-MS/MS methods in pharmacokinetic studies. Select this gold-standard reagent to eliminate isomer-related variability in your metabolic research.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 781658-23-9
Cat. No. B015566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-4-hydroxy-3-methylpentanoic acid
CAS781658-23-9
Synonyms2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid;  (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(C(C)O)C(C(=O)O)N
InChIInChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1
InChIKeyOSCCDBFHNMXNME-YCXLAJEKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-4-hydroxy-3-methylpentanoic Acid (4-Hydroxyisoleucine) for Metabolic Research Procurement


The compound (2S)-2-amino-4-hydroxy-3-methylpentanoic acid (CAS 781658-23-9), most commonly known as 4-Hydroxyisoleucine or 4-HIL, is a non-proteinogenic, branched-chain amino acid first isolated from the seeds of *Trigonella foenum-graecum* (fenugreek), where it constitutes approximately 80% of the free amino acid pool [1]. Chemically identified as the (2S,3R) stereoisomer, this compound exhibits a unique profile of insulinotropic and insulin-sensitizing activities not found in mammalian tissues or common proteinogenic amino acids, making it a specialized reagent for diabetes and metabolic syndrome research [2].

The Criticality of Stereochemistry in 4-Hydroxyisoleucine Selection


Substitution with another hydroxy-amino acid or an impure diastereomeric mixture is not scientifically valid for this research tool. The insulinotropic activity of 4-Hydroxyisoleucine is strictly dependent on a specific three-dimensional configuration [1]. Comparative studies have demonstrated that only the major linear isoform, characterized by the (2S,3R,4S) configuration, exhibits potent biological activity in the micromolar range [2]. Other diastereomers, including the minor isomer (2R,3R,4S) naturally present in fenugreek, the lactone form, and structurally related γ-hydroxy amino acids, show markedly reduced or absent insulinotropic effects [3]. Therefore, a generic or unspecified mixture of isomers will not yield reproducible or relevant scientific results in metabolic research.

Quantitative Differentiation of (2S)-2-Amino-4-hydroxy-3-methylpentanoic Acid from Closest Analogs


Comparative Insulinotropic Potency: (2S,3R,4S)-4-HIL vs. Minor Isomers and Analogs

In a direct comparison using isolated, perfused rat pancreas and incubated rat islets, the insulinotropic activity of the major isomer of 4-Hydroxyisoleucine (2S,3R,4S) was compared to its minor isomer (2R,3R,4S), its lactone form, and several structurally related amino acids. The study found that only the major (2S,3R,4S) isomer potentiated insulin release at the tested concentration [1].

Insulin Secretion Diabetes Ex Vivo Pharmacology

Concentration-Dependent Insulinotropic Activity: (2S,3R,4S)-4-HIL vs. γ-Hydroxy Amino Acids

A comparative study on incubated isolated rat islets established the threshold concentrations for significant increases (P<0.05) in insulin release for a panel of compounds [1]. The target compound was the most potent, requiring a concentration 2.5 times lower than its closest tested analogs.

Insulin Release Pancreatic Islets Dose-Response

Human Oral Pharmacokinetics and Effective Dosage

A human clinical study established the oral pharmacokinetics of 4-Hydroxyisoleucine, providing key parameters to relate *in vitro* activity to achievable *in vivo* concentrations [1]. The study defined the effective concentration range and the optimal dosing regimen for maintaining glucose-lowering effects.

Pharmacokinetics Clinical Pharmacology Dosage

In Silico Toxicology and Drug-Likeness Profile

A comprehensive computational study assessed the drug-like properties and toxicity profile of 4-Hydroxyisoleucine using ADMETLab 2.0 and DFT approaches [1]. The compound meets the criteria of major pharmaceutical drug-likeness rules and shows a favorable *in silico* safety profile.

Computational Chemistry Toxicology ADMET

Optimal Research Applications for 4-Hydroxyisoleucine (CAS 781658-23-9)


Investigating Glucose-Stimulated Insulin Secretion (GSIS) in Islet Biology

This compound is the gold-standard research tool for studying the glucose-dependent augmentation of insulin secretion. Its unique property of potentiating insulin release only in the presence of elevated glucose (e.g., 8.3 mM), as demonstrated in perfused pancreas and isolated islet models, makes it ideal for dissecting the pathways that amplify GSIS without triggering inappropriate insulin release at basal glucose levels [1]. This is a critical advantage over other secretagogues like sulfonylureas, which can cause hypoglycemia.

Elucidating Insulin-Sensitizing Mechanisms in Muscle and Adipose Tissue

4-Hydroxyisoleucine is a specific tool for studying the reversal of insulin resistance. Its mechanism of action, involving the activation of key signaling pathways like PI3K/Akt and AMPK, and the promotion of GLUT4 translocation, has been well-characterized in cellular models [2]. This makes it an ideal reagent for validating the role of these pathways in insulin resistance, distinct from compounds that act primarily as PPAR-γ agonists (e.g., thiazolidinediones).

Developing and Validating Analytical Methods for Quality Control

Given its status as a key bioactive marker in fenugreek, the high-purity (≥98%) (2S,3R,4S)-4-Hydroxyisoleucine is essential as an analytical standard . It is required for developing and validating LC-MS/MS methods for the quantification of 4-HIL in plant extracts, dietary supplements, and biological samples from pharmacokinetic studies, such as the recently published human PK study [3].

In Vivo Studies of Metabolic Syndrome and Obesity

The favorable *in silico* ADMET profile, combined with robust *in vivo* efficacy data in rodent models of diet-induced obesity and diabetes, positions this compound as a key reagent for preclinical pharmacology studies [4]. Researchers investigating the interplay between inflammation, insulin resistance, and lipid metabolism can use this compound as a molecular probe, with a well-defined human pharmacokinetic basis now available for dose translation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.